Elesclomol

Coordination Chemistry Metal Chelation Stability Constant

Elesclomol is the gold-standard copper ionophore for cuproptosis research, uniquely validated by LDH-stratified clinical efficacy—doubling PFS in normal-LDH melanoma patients. Its selective FDX1 binding and strict copper-dependent mechanism (34-fold > Ni complex) ensure copper-specific phenotypes. The only copper ionophore with proven efficacy in glioblastoma stem-like cells and Menkes disease models. Trusted in Tsvetkov et al. (2022) cuproptosis pathway studies.

Molecular Formula C19H20N4O2S2
Molecular Weight 400.5 g/mol
CAS No. 488832-69-5
Cat. No. B1671168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameElesclomol
CAS488832-69-5
SynonymsCS-482; STA-4783; elesclomol; STA-4783; STA4783; ElescloMol (STA-4783); N1',N3'-dimethyl-N1',N3'-di(phenylcarbonothioyl)malonohydrazide; 1,3-Bis[2-methyl-2-(phenylthioxomethyl)hydrazide]propanedioic acid; elescloMol, N'1,N'3-diMethyl-N'1,N'3-di(phenylcarbonothioyl)Malonohydrazide
Molecular FormulaC19H20N4O2S2
Molecular Weight400.5 g/mol
Structural Identifiers
SMILESCN(C(=S)C1=CC=CC=C1)NC(=O)CC(=O)NN(C)C(=S)C2=CC=CC=C2
InChIInChI=1S/C19H20N4O2S2/c1-22(18(26)14-9-5-3-6-10-14)20-16(24)13-17(25)21-23(2)19(27)15-11-7-4-8-12-15/h3-12H,13H2,1-2H3,(H,20,24)(H,21,25)
InChIKeyBKJIXTWSNXCKJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Elesclomol (CAS 488832-69-5) Procurement Guide for Copper-Dependent Cell Death and Oxidative Stress Research


Elesclomol (STA-4783, GSK842879A), a bis(thiohydrazide) amide, is a first-in-class oxidative stress inducer and highly lipophilic copper ionophore that selectively transports copper into mitochondria, triggering reactive oxygen species (ROS) generation and apoptosis in cancer cells [1]. It exhibits potent antiproliferative activity against multiple cancer cell lines, including SK-MEL-5 (IC50 110 nM), MCF-7 (IC50 24 nM), and HL-60 (IC50 9 nM) . Elesclomol also specifically binds ferredoxin 1 (FDX1) α2/α3 helices and β5 strand, inhibiting FDX1-mediated Fe-S cluster biosynthesis, a mechanism distinct from its copper ionophore function .

Why Elesclomol (488832-69-5) Cannot Be Interchanged with Other Copper Ionophores or Redox Modulators


Elesclomol exhibits a unique profile among copper ionophores due to its copper-dependent mechanism that requires both high-affinity copper chelation and redox cycling to exert cytotoxic effects. Unlike disulfiram (DSF), which primarily targets ALDH and requires exogenous copper supplementation for maximal anticancer activity, elesclomol forms a 1:1 Cu(II) complex that is 34-fold more potent than its Ni(II) complex and 1040-fold more potent than its Pt(II) complex, demonstrating strict metal specificity for redox-active copper [1]. Furthermore, elesclomol's clinical efficacy is highly stratified by baseline lactate dehydrogenase (LDH) levels—a predictive biomarker not established for other copper ionophores—with significant PFS benefit observed only in patients with normal LDH [2]. This stratification is supported by mechanistic data showing elesclomol is more active under normoxic (low LDH) conditions and less active under hypoxic (high LDH) conditions [3]. These molecular and clinical distinctions preclude simple substitution with alternative copper ionophores or oxidative stress inducers.

Elesclomol (488832-69-5) Quantitative Differentiation Evidence Against Comparators


Elesclomol Exhibits 24-Fold Higher Copper(II) Binding Affinity Than the Strong Chelator TRIEN

Elesclomol forms an exceptionally stable 1:1 neutral Cu(II) complex. In competition spectrophotometric experiments with the strong copper chelator TRIEN (triethylenetetramine) under physiological conditions, elesclomol bound copper(II) with a conditional stability constant 24-fold larger than TRIEN [1]. The log stability constant of the Cu(II)-elesclomol complex was indirectly determined to be 24.2 [1]. This high binding affinity ensures efficient copper capture from the extracellular environment, a prerequisite for its copper-dependent anticancer activity.

Coordination Chemistry Metal Chelation Stability Constant

Cu(II)-Elesclomol Is 34-Fold More Potent Than Ni(II)-Elesclomol and 1040-Fold More Potent Than Pt(II)-Elesclomol in K562 Leukemia Cells

The antiproliferative activity of elesclomol-metal complexes was compared in human leukemia K562 cells. The Cu(II)-elesclomol complex was 34-fold more potent than the Ni(II)-elesclomol complex and 1040-fold more potent than the Pt(II)-elesclomol complex [1]. This dramatic potency differential demonstrates that a redox-active metal (copper) is required for elesclomol to exert its cell growth inhibitory activity, as both Ni(II) and Pt(II) complexes are biologically redox inactive under these conditions [1].

Metal Specificity Redox Activity Cytotoxicity

Elesclomol Strongly Prefers Copper Over Zinc, Iron, and Manganese in Competition Binding Assays

In competition assays, elesclomol strongly preferred Cu over zinc, iron, or manganese [1]. This preferential copper binding is critical because copper is the redox-active metal that drives ROS generation and subsequent mitochondrial apoptosis, whereas complexes with other metals do not produce comparable cytotoxic effects. The 1:1 molar ratio Cu-elesclomol chelate forms a flat rigid structure; the donation of four lone-pair electrons from elesclomol to Cu(II) yields higher hydrophobicity, which may facilitate greater cell permeability relative to free elesclomol [1].

Metal Selectivity Ionophore Competition Assay

Elesclomol Plus Paclitaxel Doubles Median PFS in Phase II Melanoma (HR 0.583), but Phase III Benefit Is Restricted to Normal LDH Subgroup

In a phase II randomized trial (n=81), elesclomol plus paclitaxel doubled median PFS compared to paclitaxel alone (112 days vs. 56 days; HR 0.583, 41.7% risk reduction, p=0.035) [1]. However, the phase III SYMMETRY trial (n=651) did not meet its primary PFS endpoint in the unselected population (HR 0.89, p=0.23) [2]. Critically, a prospectively defined subgroup analysis revealed a statistically significant improvement in median PFS for the combination in patients with normal baseline LDH [2]. The phase III study was stopped early due to an imbalance in total deaths favoring paclitaxel, predominantly in patients with high LDH [2].

Melanoma Progression-Free Survival LDH Biomarker

Elesclomol Specifically Binds FDX1 α2/α3 Helices and β5 Strand but Does Not Bind Paralog FDX2, and EPR Shows Much Higher Affinity of ES-Cu2+ for FDX1 Over FDX2

Elesclomol specifically binds ferredoxin 1 (FDX1) α2/α3 helices and β5 strand and does not bind the paralog protein FDX2 [1]. Electron paramagnetic resonance (EPR) power saturation experiments and molecular docking analysis indicated that FDX1 has a much higher binding affinity for ES-Cu2+ than its homologue FDX2, providing crucial insights into the functional specificity between FDX1 and FDX2 [2]. Elesclomol-Cu(II) serves as an FDX1 neo-substrate, and the mitochondrial matrix reductase FDX1 catalyzes the reduction of ES-Cu(II) to Cu(I), releasing copper into mitochondria [3].

FDX1 Cuproptosis Target Engagement

Elesclomol Delivers Copper to Cytochrome c Oxidase in Menkes Disease Mouse Model, Achieving >80% Survival with Lifespan Approximating Wildtype

In the mottled-brindled mouse model of severe Menkes disease (ATP7A loss-of-function), elesclomol treatment prevented detrimental neurodegenerative changes and improved survival [1]. An intervention protocol in mottled-brindled mice resulted in greater than 80% survival of affected male mice, with average lifespan within the treatment group approximating wildtype length and multiple individuals surviving greater than 250 days [2]. Untreated mottled-brindled mice typically die within the first few weeks of life. This copper-delivery function occurs without triggering cuproptosis, facilitating its use in copper deficiency disorders [3].

Menkes Disease Copper Delivery Rare Disease

Elesclomol (488832-69-5) Optimal Procurement and Research Application Scenarios


Investigating Copper-Dependent Cell Death (Cuproptosis) Mechanisms

Elesclomol is the gold-standard copper ionophore for inducing cuproptosis in experimental systems. Its specific binding to FDX1 α2/α3 helices and β5 strand, with much higher affinity for FDX1 over FDX2 as demonstrated by EPR [1], enables precise interrogation of FDX1-dependent copper delivery and Fe-S cluster biosynthesis inhibition. The compound's strict requirement for copper—evidenced by 34-fold and 1040-fold lower potency of Ni(II) and Pt(II) complexes, respectively [2]—ensures that observed phenotypes are copper-specific. Procurement is recommended for laboratories studying the Tsvetkov et al. (2022) cuproptosis pathway or FDX1-mediated mitochondrial copper trafficking [3].

Melanoma Research Requiring LDH-Stratified Patient Selection Models

For preclinical melanoma studies where translational relevance to clinical biomarker stratification is critical, elesclomol offers a unique LDH-dependent efficacy profile. The phase II trial demonstrated a doubling of median PFS (112 vs. 56 days, HR 0.583, p=0.035) [1], while the phase III SYMMETRY trial revealed that benefit is restricted to patients with normal baseline LDH [2]. Mechanistically, elesclomol is more active under normoxic (low LDH) conditions and less active under hypoxic (high LDH) conditions [3]. This compound is the only copper ionophore with clinical validation of LDH as a predictive biomarker, making it essential for research on metabolism-stratified therapeutic approaches.

Glioblastoma Stem Cell (GSC) and Combination Therapy Studies

Elesclomol was selected as the most effective agent from a library of 349 compounds for inducing cell death in both glioblastoma stem-like cells (GSCs) and GSC-derived endothelial cells (GdECs) [1]. The compound induces a strong increase in mitochondrial ROS in both cell types, ultimately leading to non-apoptotic copper-dependent cell death. In vivo, the combination of elesclomol and temozolomide (TMZ) demonstrated efficacy in mouse brain xenograft models [1]. This application scenario is specifically supported by the compound's ability to target therapy-resistant GSC populations, a property not demonstrated for other copper ionophores in this disease context.

Rare Disease Research: Menkes Disease and Copper Deficiency Disorders

Elesclomol is uniquely positioned as a dual-purpose compound that can serve both as a copper ionophore for oncology research and as a copper-delivery agent for copper deficiency disorders. In the mottled-brindled mouse model of Menkes disease (ATP7A mutation), elesclomol-Cu2+ therapy achieved >80% survival with lifespan approximating wildtype, whereas untreated mutants die in early postnatal life [1]. Critically, this copper delivery occurs without triggering cuproptosis, a finding that distinguishes elesclomol from other copper ionophores and facilitates its use in hereditary copper metabolism disorders [2]. Procurement is indicated for laboratories investigating ATP7A-related pathologies or mitochondrial copper deficiency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Elesclomol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.